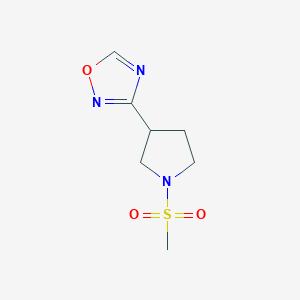![molecular formula C19H28N4O3 B6425615 N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2034296-33-6](/img/structure/B6425615.png)
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide, also known as 4-Piperidin-1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide, is a small molecule used in scientific research. It is a derivative of piperidine, a heterocyclic cyclic amine, and is used to study the physiological effects of drugs and other substances. It has several advantages over other compounds, such as its low toxicity and low cost. Additionally, its structure is relatively stable and can be easily modified.
Mecanismo De Acción
The mechanism of action of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide is not fully understood. However, it is believed to interact with various receptors in the body, such as the mu opioid receptor and the dopamine receptor, in order to produce its effects. Additionally, it is believed to act as an agonist at the mu opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Biochemical and Physiological Effects
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide has been found to produce a variety of biochemical and physiological effects. It has been shown to produce analgesic, anti-inflammatory, and anti-convulsant effects. Additionally, it has been found to produce sedative, anxiolytic, and antidepressant effects. Furthermore, it has been found to produce a variety of other effects, such as anti-hyperalgesic and anti-nociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and its structure is relatively stable, making it easy to modify. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it has a short half-life, making it difficult to measure its effects over a long period of time. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on different systems.
Direcciones Futuras
There are several possible future directions for research on N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide. First, further research could be done to better understand its mechanism of action and its effects on different systems. Additionally, research could be done to better understand its pharmacokinetics and pharmacodynamics. Furthermore, research could be done to develop new synthesis methods for the compound, as well as to develop new applications for it. Finally, research could be done to develop new derivatives of the compound that could be used for different purposes.
Métodos De Síntesis
The synthesis of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide can be achieved using a two-step process. The first step is the condensation of piperidine and 2-phenylethyl formate to form the intermediate N-methyl-N'-(2-phenylethyl)ethanediamide. This intermediate is then reacted with dimethylcarbamoyl chloride to form the final product. This synthesis method is simple and cost-effective and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide is used in a variety of scientific research applications. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the biochemical and physiological effects of drugs and other substances. Additionally, it has been used to study the mechanism of action of drugs and other substances, as well as to study the pharmacokinetics and pharmacodynamics of drugs.
Propiedades
IUPAC Name |
N'-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-22(2)19(26)23-12-9-16(10-13-23)14-21-18(25)17(24)20-11-8-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKWAMWGBWEVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B6425535.png)
![2,5-dichloro-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-3-carboxamide](/img/structure/B6425536.png)
![N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425537.png)

![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425557.png)
![(2E)-3-(furan-2-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6425558.png)
![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)

![9-(4-chlorophenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one](/img/structure/B6425572.png)
![5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B6425578.png)
![N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6425587.png)
![1-methyl-3-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425594.png)
![4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425601.png)
![4-{[(5-bromo-2-chlorophenyl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6425607.png)